1-Benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one involves several steps. One common method includes the following steps:
Formation of the bicyclic core: The bicyclic core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzyloxy group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Addition of the phenylthio group: The phenylthio group is added using a thiol-ene reaction.
Methylation: The final step involves the methylation of specific positions on the bicyclic core.
Industrial Production Methods
Industrial production of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The benzyloxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one can be compared with other similar compounds, such as:
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-2-one: Differing by the position of the functional groups.
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-4-one: Another positional isomer.
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-5-one: Yet another positional isomer.
The uniqueness of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
133536-28-4 |
---|---|
Molecular Formula |
C27H32O2S |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(1R,6S)-8,11,11-trimethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one |
InChI |
InChI=1S/C27H32O2S/c1-20-16-17-27(29-19-21-10-6-4-7-11-21)18-22(28)14-15-24(25(20)26(27,2)3)30-23-12-8-5-9-13-23/h4-13,24H,14-19H2,1-3H3/t24-,27+/m0/s1 |
InChI Key |
BDGSMSWNOIYMSW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
Isomeric SMILES |
CC1=C2[C@H](CCC(=O)C[C@@](C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
Synonyms |
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one 1-BTPTBU |
Origin of Product |
United States |
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